N-(5-bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-(5-bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3S/c1-15-9-8(4-6(10)5-11-9)12-16(13,14)7-2-3-7/h4-5,7,12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDBLSAJTTWSMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)NS(=O)(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728109 | |
| Record name | N-(5-Bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083326-05-9 | |
| Record name | N-(5-Bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(5-bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide is a novel organosulfonamide compound with significant potential in various biological applications. Its unique molecular structure, characterized by a cyclopropane ring and a pyridine derivative, suggests diverse mechanisms of action that warrant detailed exploration.
- Molecular Formula : CHBrNOS
- Molecular Weight : Approximately 307.17 g/mol
- CAS Registry Number : 1083326-05-9
The presence of the bromine atom at the 5-position and the methoxy group at the 2-position of the pyridine ring enhances its chemical reactivity, potentially influencing its biological activity .
Potential Biological Activities
- Antimicrobial Properties : Related compounds have shown efficacy against bacterial strains, suggesting that this compound may possess similar antimicrobial properties.
- Anticancer Activity : Structural analogs have been investigated for their potential in cancer therapy, particularly through mechanisms involving nucleic acid synthesis inhibition .
- Enzyme Inhibition : The compound may interact with key enzymes involved in metabolic pathways, similar to other sulfonamide derivatives which inhibit enzymes like CTPS1, crucial for lymphocyte proliferation and other cellular processes .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-methoxypyridine-3-sulfonamide | Pyridine ring with sulfonamide group | Antimicrobial properties |
| N-(5-bromo-2-methoxypyridin-3-amine | Similar pyridine structure but lacks cyclopropane | Potential anticancer activity |
| N-(5-bromo-pyridin-2-sulfonamide | Different position of bromine; lacks methoxy group | Antimicrobial and anti-inflammatory |
This compound stands out due to its unique cyclopropane structure combined with a pyridine derivative, which may enhance its biological activities compared to other similar compounds .
Case Studies and Research Findings
While specific case studies focusing exclusively on this compound are scarce, insights can be drawn from studies on related sulfonamides:
- Anticancer Research : A study highlighted that sulfonamides can inhibit DNA synthesis in cancer cells by targeting nucleotide synthesis pathways. This mechanism is crucial for developing therapeutic agents against various tumors .
- Enzyme Interaction Studies : Research has shown that certain sulfonamides inhibit CTPS1, an enzyme critical for lymphocyte proliferation. This suggests potential applications in immunology and oncology .
Scientific Research Applications
Pharmaceutical Development
N-(5-bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide has shown promise in pharmaceutical research due to its structural characteristics, which may enhance its biological activities compared to other sulfonamide compounds. Its synthesis can be achieved through various methods, emphasizing its versatility in organic synthesis. The compound's potential as a pharmacological agent is supported by its ability to undergo nucleophilic substitutions and sulfonamide bond formations, making it a candidate for drug development aimed at targeting specific enzymes and receptors.
Therapeutic Potential
Emerging research suggests that this compound may possess therapeutic properties relevant to treating diseases associated with dysregulation of cellular processes. For example, compounds in this class have been explored for their roles in inhibiting key enzymes involved in inflammatory pathways and cancer progression. Specifically, the compound may serve as a lead structure for developing inhibitors targeting pathways like JAK/STAT or PI3K/mTOR, which are implicated in various hyperproliferative diseases including cancer .
Case Studies and Research Findings
While direct case studies focusing solely on this compound are sparse, related compounds have provided valuable insights into their potential applications:
- Inhibition of Sphingomyelinase : Research has identified inhibitors targeting neutral sphingomyelinase 2 (nSMase2), which plays a crucial role in neurodegenerative diseases like Alzheimer's. Similar structural analogs have shown efficacy in inhibiting nSMase2 activity, suggesting that this compound could be explored for similar therapeutic effects .
- Cancer Therapeutics : Compounds that share structural features with this compound have been tested for their ability to inhibit cancer cell proliferation through modulation of signaling pathways such as PI3K/mTOR. These studies underscore the potential of this compound class in developing new anticancer agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with four structurally related sulfonamide derivatives:
Key Observations
Substituent Effects on Synthesis Efficiency: The 2,4-difluorobenzenesulfonamide derivative achieved a 91% yield , significantly higher than the benzenesulfonamide analog (67.8%) . Fluorine atoms may enhance reactivity or solubility during synthesis.
Functional Group Impact on Reactivity :
- The bromine atom in the target compound enables cross-coupling reactions, while the boronate ester in the analog from serves as a Suzuki-Miyaura coupling partner .
- The methoxy group in the target and related compounds (–3) could modulate electronic properties, affecting binding in biological systems .
Structural Complexity and Applications: The target compound and its analogs are frequently used as intermediates in complex molecule synthesis. For example, –9 describe cyclopropanesulfonamide derivatives integrated into pyrrolo-pyridine or imidazo-pyrrolo-pyrazine scaffolds, likely for drug discovery .
Preparation Methods
General Synthetic Strategy
The preparation of N-(5-bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide generally follows a two-step approach:
- Step 1: Synthesis or procurement of the key intermediate 5-bromo-2-methoxypyridin-3-amine or a related pyridine derivative.
- Step 2: Formation of the sulfonamide bond by coupling the amine with cyclopropanesulfonyl chloride or an equivalent sulfonylating agent.
This approach leverages nucleophilic substitution chemistry and sulfonamide bond formation under mild to moderate conditions.
Preparation of 5-Bromo-2-methoxypyridin-3-amine Intermediate
The 5-bromo-2-methoxypyridin-3-amine moiety is a critical precursor. Its synthesis or acquisition is essential before sulfonamide formation.
- Synthesis of 3-Bromo-5-methoxypyridine:
According to documented methods, 3-bromo-5-methoxypyridine can be synthesized via selective monomethoxylation of 3,5-dibromopyridine using sodium hydride and methanol in N,N-dimethylformamide (DMF) as solvent. The reaction is typically conducted by suspending sodium hydride in DMF, adding methanol at room temperature, then heating with 3,5-dibromopyridine at 90°C for 1 hour. The product is isolated by extraction and silica gel chromatography with yields around 73%.
| Parameter | Details |
|---|---|
| Starting material | 3,5-Dibromopyridine |
| Reagents | Sodium hydride, Methanol |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 20–90°C |
| Reaction time | 1 hour |
| Yield | 73% |
| Purification | Silica gel chromatography (5–10% EtOAc in hexane) |
- Amination to 5-bromo-2-methoxypyridin-3-amine:
While direct literature on amination at the 3-position is limited, related electrophilic aromatic substitution and amination strategies are reported. For example, N-bromosuccinimide (NBS) in DMF can brominate amino-pyridine derivatives, and subsequent cyclization or substitution reactions yield aminated pyridines. Commercial availability of 3-bromo-2-methoxypyridin-5-amine or close analogs is also noted.
Formation of the Cyclopropanesulfonamide Moiety
The key sulfonamide bond formation involves coupling the pyridin-3-amine derivative with cyclopropanesulfonyl chloride or an equivalent sulfonyl donor.
-
- The amine (5-bromo-2-methoxypyridin-3-amine) is reacted with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine or sodium tert-butoxide.
- The reaction is often performed in an aqueous or mixed solvent system, sometimes with surfactants like saponin to enhance solubility and reaction rates.
- Catalysts such as palladium complexes (e.g., tBuXPhos-Pd-G3) have been used in similar sulfonamide syntheses to facilitate coupling under mild conditions, though their use is more common in cross-coupling reactions rather than direct sulfonamide formation.
Example Procedure (Adapted from Related Sulfonamide Syntheses):
- To degassed water containing saponin (900 mg in 30 mL water), add 5-bromo-2-methoxypyridin-3-amine (1 equiv) and cyclopropanesulfonyl chloride (1.2 equiv).
- Add base (e.g., NaOtBu, 2 equiv) and stir under nitrogen atmosphere at room temperature for 3–6 hours.
- Monitor reaction progress by TLC or UPLC-MS.
- Upon completion, extract with ethyl acetate, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by flash chromatography (20–60% ethyl acetate in hexanes) to obtain the target sulfonamide in yields typically ranging from 70–80%.
| Parameter | Details |
|---|---|
| Amine | 5-bromo-2-methoxypyridin-3-amine |
| Sulfonylating agent | Cyclopropanesulfonyl chloride |
| Base | Sodium tert-butoxide or triethylamine |
| Solvent | Water with saponin surfactant or organic solvent |
| Temperature | Room temperature (20–25°C) |
| Reaction time | 3–6 hours |
| Purification | Flash chromatography (EtOAc/hexane gradient) |
| Typical yield | 70–80% |
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 3-bromo-5-methoxypyridine | 3,5-Dibromopyridine, NaH, MeOH, DMF, 90°C, 1 h | 73 | Purified by silica gel chromatography |
| 2 | Amination to 5-bromo-2-methoxypyridin-3-amine | NBS bromination and amination (literature methods) | Variable | Commercially available intermediates exist |
| 3 | Sulfonamide formation | 5-bromo-2-methoxypyridin-3-amine, cyclopropanesulfonyl chloride, NaOtBu, water/saponin, rt, 3–6 h | 70–80 | Purified by flash chromatography |
| 4 | Pd-catalyzed coupling (alternative) | tBuXPhos-Pd-G3 (1 mol%), NaOtBu, saponin, water, rt, 3–6 h | 70–80 | Enhances reaction efficiency in aqueous media |
Research Findings and Optimization Notes
Reaction Monitoring:
TLC and UPLC-MS are effective for tracking reaction progress and confirming product formation.Purification:
Flash chromatography using gradients of ethyl acetate in hexane is the standard purification method to isolate the pure compound.Scalability:
The aqueous surfactant-mediated methods with Pd catalysis have been demonstrated on scales up to 10 mmol with consistent yields and purity, indicating suitability for scale-up.Environmental Considerations: Use of water as a solvent with surfactants and mild conditions reduces the environmental impact compared to traditional organic solvent-based syntheses.
Q & A
What are the optimal synthetic routes for N-(5-bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide, and how can reaction yields be maximized?
Basic Research Question
The compound is synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting 5-bromo-2-methoxypyridin-3-amine with cyclopropanesulfonyl chloride in anhydrous pyridine under argon. Key parameters include stoichiometric control (1:1.2 molar ratio of amine to sulfonyl chloride), reaction duration (24–48 hours at room temperature), and purification via recrystallization from ethanol/water mixtures. Yields (~85–91%) depend on avoiding hydrolysis of the sulfonyl chloride intermediate by maintaining anhydrous conditions .
How can advanced spectroscopic and computational methods resolve contradictions in molecular conformation data?
Advanced Research Question
Discrepancies in bond angles or torsional strain (e.g., cyclopropane ring distortion) may arise between XRD and DFT calculations. To resolve these:
- XRD Analysis : Determine precise bond lengths (e.g., C–S: ~1.76–1.82 Å, C–N: ~1.42 Å) and dihedral angles between the pyridine and sulfonamide groups .
- DFT Studies : Optimize geometry using B3LYP/6-31G(d) basis sets to model electronic effects (e.g., bromine’s electron-withdrawing impact on pyridine ring planarity) .
Cross-validation via IR (S=O stretching at ~1150–1350 cm⁻¹) and NMR (¹H: δ 7.8–8.2 ppm for pyridine protons; ¹³C: δ 160 ppm for methoxy carbons) ensures consistency .
What strategies are effective for modifying the compound to enhance biological activity while retaining stability?
Advanced Research Question
Derivatization focuses on:
- Bromine Substitution : Replace bromine with boronate esters (via Suzuki coupling) to improve solubility and enable further functionalization .
- Sulfonamide Modifications : Introduce electron-deficient aryl groups (e.g., 2,4-difluorophenyl) to enhance target binding affinity. Stability is maintained by preserving the cyclopropane ring, which resists metabolic degradation .
- Pharmacokinetic Profiling : Assess logP (predicted ~2.1–2.5) and metabolic stability in microsomal assays to guide substituent selection .
How do steric and electronic properties of the cyclopropane ring influence reactivity in cross-coupling reactions?
Advanced Research Question
The cyclopropane ring introduces steric hindrance near the sulfonamide group, affecting coupling efficiency. For example:
- Buchwald–Hartwig Amination : Requires bulky ligands (e.g., XPhos) to mitigate steric clashes between the cyclopropane and palladium catalyst.
- Suzuki–Miyaura Coupling : Electron-deficient boronic acids (e.g., 4-CF₃-phenyl) react faster due to the electron-rich pyridine moiety. Reaction yields drop by ~15–20% compared to non-cyclopropane analogs .
What analytical techniques are critical for identifying decomposition products under varying pH conditions?
Basic Research Question
Stability studies (pH 1–13, 37°C) reveal:
- Acidic Conditions : Hydrolysis of the sulfonamide group generates cyclopropanesulfonic acid and 5-bromo-2-methoxypyridin-3-amine (LC-MS: m/z 218 [M+H]+).
- Basic Conditions : Demethylation of the methoxy group occurs (HPLC retention time shift from 8.2 to 6.7 min).
Use UPLC-QTOF with C18 columns (0.1% formic acid/acetonitrile gradient) to track degradation pathways .
How can computational modeling predict the compound’s binding affinity for kinase targets?
Advanced Research Question
Molecular docking (AutoDock Vina) against kinases (e.g., EGFR or CDK2):
- Binding Pockets : The sulfonamide group forms hydrogen bonds with hinge-region residues (e.g., Met793 in EGFR), while the bromine occupies a hydrophobic pocket.
- Free Energy Calculations (MM/GBSA) : Predict ΔG values of −9.2 to −10.5 kcal/mol, correlating with IC₅₀ data from enzymatic assays .
What are the key challenges in crystallizing this compound, and how are they addressed?
Basic Research Question
Crystallization difficulties arise from conformational flexibility. Strategies include:
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to induce slow nucleation.
- Temperature Gradients : Cooling from 40°C to 4°C over 72 hours yields monoclinic crystals (space group P2₁/c) suitable for XRD .
How does the compound’s electronic structure influence its UV-Vis and fluorescence properties?
Advanced Research Question
TD-DFT calculations (CAM-B3LYP) predict absorbance at λₘₐₓ ~275 nm (π→π* transition in pyridine) and weak fluorescence (Φₑ ~0.03) due to bromine’s heavy atom effect. Experimental validation via UV-Vis (ε ~12,500 M⁻¹cm⁻¹) and fluorescence quenching in polar solvents confirms these properties .
What synthetic intermediates pose scalability challenges, and how are they optimized?
Advanced Research Question
The boronate ester intermediate (e.g., 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine) is prone to protodeboronation. Optimization includes:
- Catalyst Selection : PdCl₂(dppf) with KOAc in 1,4-dioxane (reflux, 4 hours) improves stability.
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) removes Pd residues, achieving >95% purity .
How are contradictions in biological assay data (e.g., IC₅₀ variability) resolved across studies?
Advanced Research Question
Variability arises from assay conditions (e.g., ATP concentration in kinase assays). Mitigation involves:
- Standardized Protocols : Fixed ATP (1 mM) and incubation time (60 minutes).
- Control Compounds : Use staurosporine as a reference (IC₅₀ ~2 nM) to normalize data.
Meta-analysis of dose-response curves (Hill slopes ~1.2–1.5) identifies outliers due to compound aggregation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
